

A Technical Guide to the History and Synthesis of Norflurazon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Norflurazon**

Cat. No.: **B1679920**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norflurazon (CAS No. 27314-13-2) is a selective, pre-emergence herbicide belonging to the pyridazinone chemical family.^{[1][2]} It is primarily used to control a variety of annual grasses and broadleaf weeds in agricultural crops such as cotton, soybeans, peanuts, and various fruits and nuts.^{[1][2]} Its mode of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis and photoprotection in plants, leading to a characteristic bleaching effect on susceptible weeds.^{[3][4][5]} This guide provides an in-depth overview of the history, mechanism of action, and chemical synthesis of **Norflurazon**.

Table 1: Physical and Chemical Properties of **Norflurazon**

Property	Value
IUPAC Name	4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one ^[4]
Synonyms	SAN 9789, Solicam®, Zorial®, Evital® ^{[2][5]}
CAS Number	27314-13-2 ^{[6][7]}
Molecular Formula	C ₁₂ H ₉ ClF ₃ N ₃ O ^{[6][7]}
Molecular Weight	303.67 g/mol ^{[5][7]}
Appearance	Colorless, odorless crystals ^[4]
Melting Point	177 °C ^[4]
Solubility	Sparingly soluble in hydrocarbons ^[4] . Increased solubility in water can be achieved via inclusion complexes with cyclodextrins. ^[8]
Stability	Stable in aqueous solutions at pH 3-9 but is susceptible to degradation by sunlight. ^[4]

History and Development

Norflurazon was developed by Sandoz Inc. and first registered as a pesticide in 1971.^[2] It is commercialized under various trade names, including Zorial®, Solicam®, and Predict®.^{[3][5]} As a fluorinated pyridazinone compound, it represented a significant advancement in herbicide technology for its targeted mode of action and effectiveness as a pre-emergent agent.^[2] Though its use is established in countries like the United States and Australia^{[1][6]}, it is not approved for use within the European Union^[4].

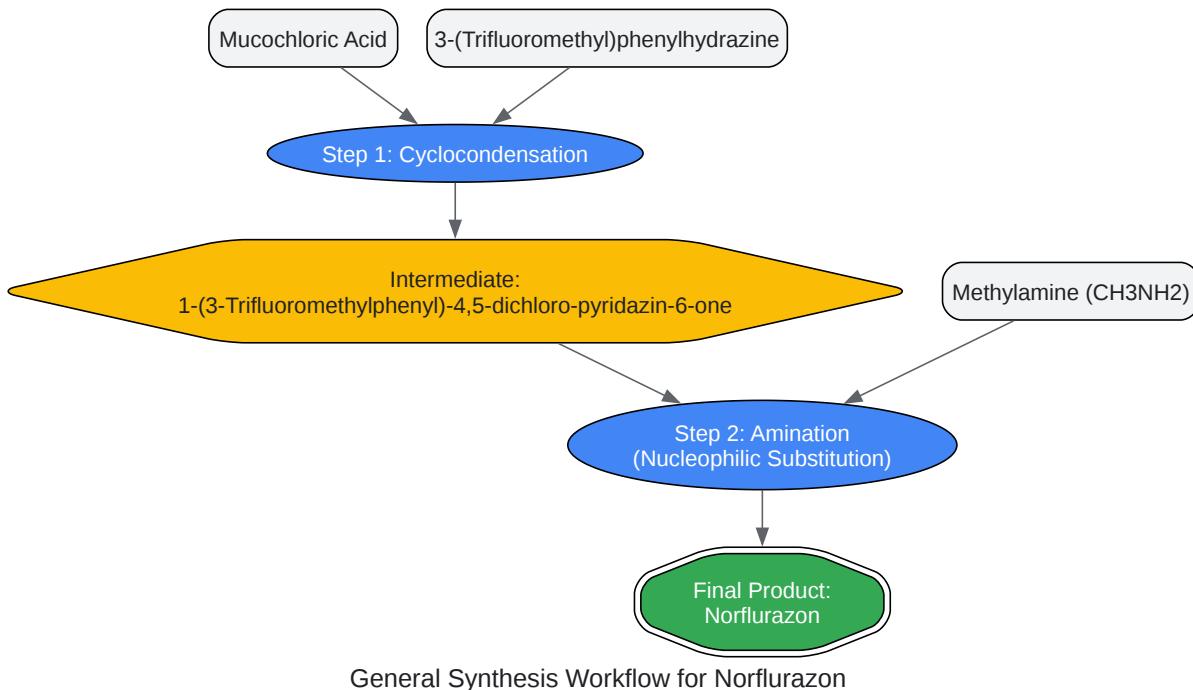
Mechanism of Action

Norflurazon's herbicidal activity stems from its potent inhibition of the carotenoid biosynthesis pathway.^[9]

3.1 Inhibition of Phytoene Desaturase (PDS) The primary molecular target of **Norflurazon** is Phytoene Desaturase (PDS), a key enzyme in the carotenoid pathway.^{[5][10]} PDS is responsible for the desaturation of the colorless carotenoid precursor, phytoene, into colored

carotenoids like ζ -carotene.[10] **Norflurazon** competitively binds to the PDS enzyme, blocking this critical step.[10]

3.2 Physiological Consequences The inhibition of PDS leads to two major downstream effects:


- **Accumulation of Phytoene:** The colorless precursor phytoene builds up in the plant tissues. [11]
- **Depletion of Carotenoids:** The synthesis of essential colored carotenoids (e.g., β -carotene, lutein) is halted.

Carotenoids play a vital role in photoprotection by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[12] Without carotenoids, chlorophyll and the photosynthetic apparatus are left unprotected from high light intensity, leading to rapid photo-oxidation and destruction of chlorophyll.[11][12] This results in the visually distinct "bleaching" or whitening of the plant tissue, ultimately causing cell death.[6] [13]

Figure 1. Signaling pathway illustrating **Norflurazon**'s inhibition of PDS.

Chemical Synthesis of Norflurazon

The industrial synthesis of **Norflurazon** is a multi-step process centered on the formation and subsequent functionalization of a pyridazinone ring.[6] The most common methods for synthesizing the pyridazinone core involve the condensation of γ -keto acids or their analogues with hydrazine derivatives.[14][15]

[Click to download full resolution via product page](#)

Figure 2. A plausible two-step synthesis workflow for **Norflurazon**.

4.1 Experimental Protocols

The following protocols describe a general methodology for the synthesis of **Norflurazon** based on established pyridazinone chemistry.^{[6][14][16]} Reaction conditions such as time and temperature can significantly impact product yield and purity and should be optimized accordingly.^[17]

Protocol 4.1.1: Step 1 - Synthesis of 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (Intermediate)

- Objective: To form the core pyridazinone ring via cyclocondensation.
- Reagents:
 - Mucochloric acid (1.0 eq)
 - 3-(Trifluoromethyl)phenylhydrazine (1.0 eq)
 - Solvent: Glacial Acetic Acid or Ethanol
- Methodology:
 - A solution of mucochloric acid in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
 - 3-(Trifluoromethyl)phenylhydrazine is added portion-wise to the solution with stirring.
 - The reaction mixture is heated to reflux (approx. 100-120 °C) and maintained for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After completion, the mixture is cooled to room temperature and then poured into ice-cold water.
 - The resulting precipitate (the crude intermediate) is collected by vacuum filtration.
 - The solid is washed with cold water until the filtrate is neutral and then dried.
 - Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

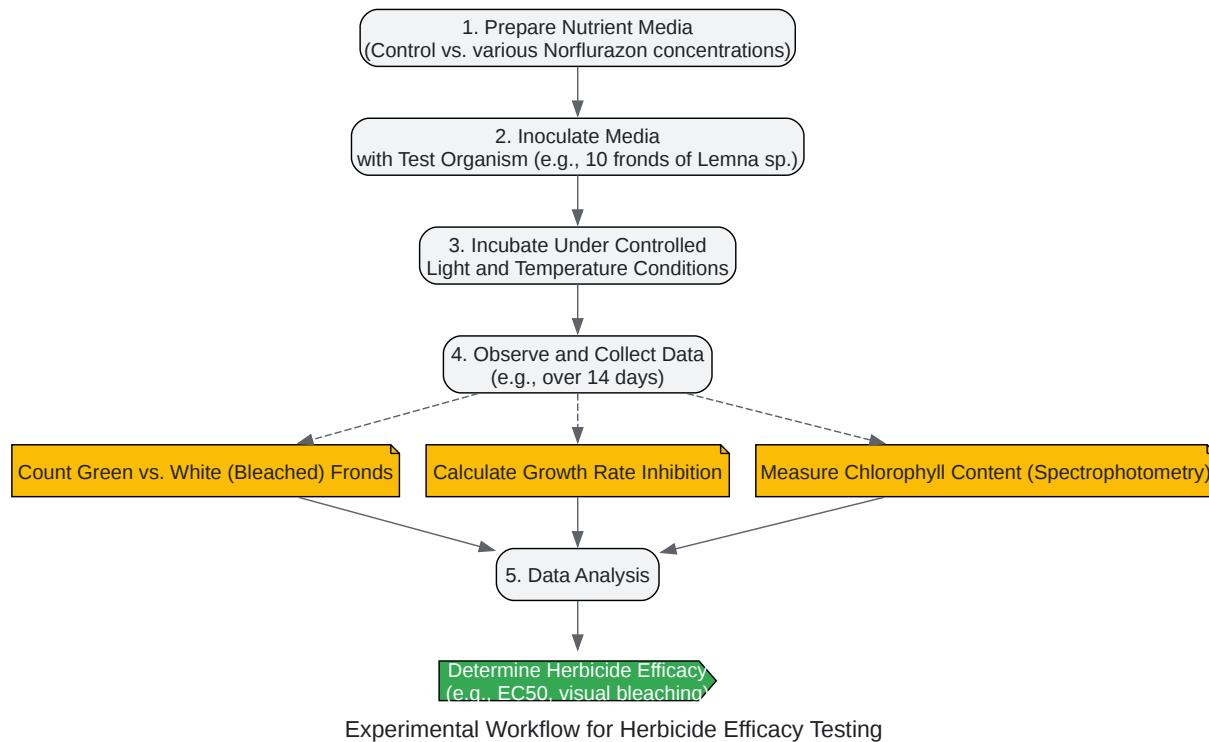
Protocol 4.1.2: Step 2 - Synthesis of **Norflurazon** (Final Product)

- Objective: To introduce the methylamino group via nucleophilic substitution.

- Reagents:
 - 1-(3-Trifluoromethylphenyl)-4,5-dichloro-pyridazin-6-one (1.0 eq)
 - Aqueous Methylamine (2.0-3.0 eq, e.g., 40% solution)
 - Solvent: Acetonitrile or Dimethylformamide (DMF)^[6]
- Methodology:
 - The dichloropyridazinone intermediate is dissolved in acetonitrile in a reaction vessel.
 - Aqueous methylamine is added dropwise to the solution at room temperature with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.
 - The mixture is stirred for 2-4 hours at room temperature. The reaction is monitored by TLC until the starting material is consumed.
 - Upon completion, the solvent is removed under reduced pressure (rotary evaporation).
 - The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate) for extraction.
 - The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is evaporated to yield crude **Norflurazon**, which can be purified by column chromatography or recrystallization to yield a colorless solid.

4.2 Quantitative Synthesis Data

While specific industrial yields are proprietary, laboratory syntheses of related pyridazinone compounds report yields that can serve as a benchmark.


Table 2: Example Yields for Pyridazinone Synthesis Steps

Reaction Step	Description	Reported Yield Range	Reference
Dihydropyridazinone Formation	Reaction of a γ -keto acid with hydrazine hydrate.	58%	[16]
Aromatization/Halogenation	Bromination of a dihydropyridazinone intermediate.	76%	[16]
Amination	Nucleophilic substitution of a chloro-pyridazinone.	Variable (dependent on substrate and conditions)	[6]

Note: Yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

Example Experimental Workflow: Herbicide Efficacy Assay

To evaluate the biological activity of synthesized **Norflurazon**, a bioassay can be performed using a model plant system, such as duckweed (*Lemna minor*).[\[13\]](#) This workflow outlines the key steps.

[Click to download full resolution via product page](#)

Figure 3. Workflow for a typical **Norflurazon** bioassay using duckweed.

Protocol 5.1: Herbicide Bioassay

- Media Preparation: Prepare an autotrophic nutrient medium.[13] Create a stock solution of **Norflurazon** by pre-dissolving it in a small amount of ethanol or DMSO.[10][13] Prepare a

dilution series in the nutrient medium to achieve the desired final test concentrations (e.g., 0 μM , 0.1 μM , 1 μM , 5 μM , 10 μM).[\[18\]](#) Include a control group with no herbicide.

- Inoculation: Add a set number of healthy plant fronds (e.g., 10) to flasks containing 50 mL of each test solution.[\[13\]](#)
- Incubation: Place the flasks under controlled conditions (e.g., continuous light, 25 °C) for a period of 7 to 14 days.[\[13\]](#)
- Data Collection: At regular intervals, count the number of green and bleached fronds to assess the progression of photobleaching.[\[13\]](#)
- Analysis: At the end of the experiment, calculate the growth rate and determine the effective concentration that causes a 50% reduction in growth (EC_{50}). Quantify chlorophyll content from tissue samples using spectrophotometry to measure the extent of bleaching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. Norflurazon | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Norflurazon (Ref: H 52143) [sitem.herts.ac.uk]
- 7. Norflurazon PESTANAL , analytical standard 27314-13-2 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Norflurazon | 27314-13-2 | FN26452 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon | Weed Science | Cambridge Core [cambridge.org]
- 12. Alleviation of norflurazon-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thecharmofduckweed.org [thecharmofduckweed.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. iglobaljournal.com [iglobaljournal.com]
- 16. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. d-nb.info [d-nb.info]
- To cite this document: BenchChem. [A Technical Guide to the History and Synthesis of Norflurazon]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679920#the-history-and-synthesis-process-of-norflurazon>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com